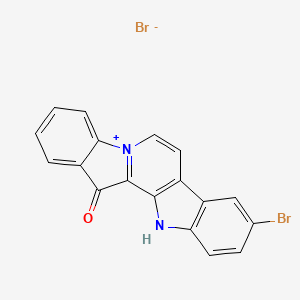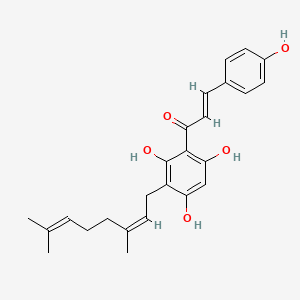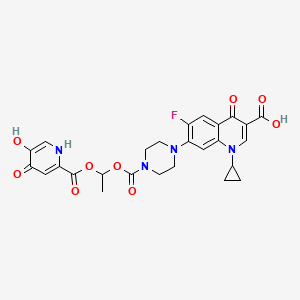
Antibacterial agent 128
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibacterial agent 128 is a synthetic compound known for its potent antibacterial properties. It has been extensively studied for its effectiveness against a wide range of bacterial pathogens, including drug-resistant strains. This compound is particularly noted for its ability to disrupt bacterial cell membranes, leading to cell death.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 128 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps involve the introduction of functional groups that enhance the antibacterial activity. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to streamline production. Quality control measures are implemented to ensure consistency and efficacy of the final product.
化学反应分析
Types of Reactions: Antibacterial agent 128 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction may yield alcohols or amines.
科学研究应用
Antibacterial agent 128 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand bacterial cell membrane dynamics and the development of drug resistance.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.
作用机制
The mechanism of action of antibacterial agent 128 involves disrupting the bacterial cell membrane. This disruption leads to the leakage of cellular contents and ultimately cell death. The compound targets specific lipids and proteins within the membrane, interfering with their normal function. Additionally, it may inhibit essential bacterial enzymes, further contributing to its antibacterial effects.
相似化合物的比较
Penicillin: A well-known antibiotic that targets bacterial cell wall synthesis.
Vancomycin: Used to treat severe bacterial infections, particularly those caused by Gram-positive bacteria.
Ciprofloxacin: A broad-spectrum antibiotic that inhibits bacterial DNA gyrase.
Uniqueness: Antibacterial agent 128 is unique in its ability to target and disrupt bacterial cell membranes, a mechanism that is less common among traditional antibiotics. This makes it particularly effective against drug-resistant strains that have developed resistance to other antibiotics.
属性
分子式 |
C26H25FN4O9 |
|---|---|
分子量 |
556.5 g/mol |
IUPAC 名称 |
1-cyclopropyl-6-fluoro-7-[4-[1-(5-hydroxy-4-oxo-1H-pyridine-2-carbonyl)oxyethoxycarbonyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C26H25FN4O9/c1-13(39-25(37)18-9-21(32)22(33)11-28-18)40-26(38)30-6-4-29(5-7-30)20-10-19-15(8-17(20)27)23(34)16(24(35)36)12-31(19)14-2-3-14/h8-14,33H,2-7H2,1H3,(H,28,32)(H,35,36) |
InChI 键 |
LQBHODBABGFQOF-UHFFFAOYSA-N |
规范 SMILES |
CC(OC(=O)C1=CC(=O)C(=CN1)O)OC(=O)N2CCN(CC2)C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12398858.png)
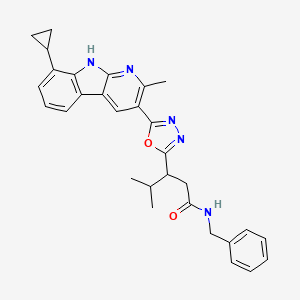
![(6E)-2-methoxy-6-[[[5-sulfanylidene-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12398860.png)
![[(2~{R})-2-[5-(2-hexylphenyl)pentanoylamino]-3-oxidanyl-propyl] dihydrogen phosphate](/img/structure/B12398866.png)
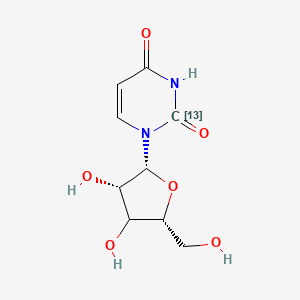
![trilithium;[[[(2R,3S,5R)-5-[5-[3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-ynyl]-6-amino-2-oxo-1,6-dihydropyrimidin-3-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12398874.png)
